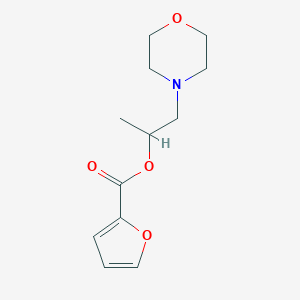![molecular formula C16H25NO5 B295136 2-[Methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B295136.png)
2-[Methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate, commonly known as 'MPTB,' is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications.
Mecanismo De Acción
The mechanism of action of MPTB involves the inhibition of monoamine transporters, including the dopamine transporter, norepinephrine transporter, and serotonin transporter. This results in increased levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior.
Biochemical and Physiological Effects:
MPTB has been shown to have a range of biochemical and physiological effects. It can increase dopamine, norepinephrine, and serotonin levels in the brain, leading to improved mood, cognition, and behavior. MPTB has also been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MPTB also has a well-understood mechanism of action, which makes it an attractive compound for use in neuroscience research. However, one limitation of MPTB is that it can be difficult to study its effects in vivo due to its poor solubility in water.
Direcciones Futuras
There are several future directions for research on MPTB. One area of interest is the development of MPTB-based drugs for the treatment of neurodegenerative disorders such as Parkinson's disease. Another potential area of research is the study of MPTB's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, further research is needed to understand the long-term effects of MPTB use and its potential side effects.
In conclusion, MPTB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience. It has been found to exhibit neuroprotective properties and can inhibit the uptake of dopamine, norepinephrine, and serotonin. MPTB has several advantages for use in lab experiments, including its relatively easy synthesis and well-understood mechanism of action. However, further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
MPTB can be synthesized using a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with methylpropan-2-amine, followed by the esterification of the resulting product with isobutyric anhydride. The final product is obtained through a purification process involving recrystallization.
Aplicaciones Científicas De Investigación
MPTB has been extensively studied for its potential applications in the field of neuroscience. It has been found to exhibit neuroprotective properties and can inhibit the uptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a vital role in the regulation of mood, cognition, and behavior. MPTB has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease.
Propiedades
Fórmula molecular |
C16H25NO5 |
|---|---|
Peso molecular |
311.37 g/mol |
Nombre IUPAC |
2-[methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H25NO5/c1-11(2)17(3)7-8-22-16(18)12-9-13(19-4)15(21-6)14(10-12)20-5/h9-11H,7-8H2,1-6H3 |
Clave InChI |
VORIBVGDDIHJRP-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
SMILES canónico |
CC(C)N(C)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)

![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
